N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Description
N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a morpholine-substituted ethyl chain at the indole N1-position and a 2-methylsulfanylphenyl group on the acetamide moiety. This compound combines structural features known to influence both physicochemical properties (e.g., solubility, stability) and biological activity. Synthetically, such compounds are typically prepared via oxalyl chloride-mediated coupling of indole precursors with substituted anilines, as seen in analogous derivatives .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-31-20-9-5-3-7-18(20)24-23(29)22(28)17-14-26(19-8-4-2-6-16(17)19)15-21(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAYWJGLVJOHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and therapeutic potentials based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. The IUPAC name is [4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]phenyl]-morpholin-4-ylmethanone. The structure includes key functional groups such as a methylsulfanyl group and a morpholine moiety, which are thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | [4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]phenyl]-morpholin-4-ylmethanone |
| InChI Key | DHBWSCFZWLMRCG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the indole core and subsequent introduction of the morpholine and methylsulfanyl groups through various coupling reactions.
Antimicrobial Activity
Research has shown that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies on N-methylsulfonyl-indole derivatives revealed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli . It is hypothesized that compounds with similar structures may also exhibit antimicrobial effects.
Anti-inflammatory Properties
Compounds related to this compound have been evaluated for their anti-inflammatory activities. For example, certain derivatives demonstrated dual inhibition of COX enzymes (COX-1 and COX-2) and lipoxygenases (5-LOX), which are critical in inflammatory pathways . This suggests that the compound may possess similar anti-inflammatory properties.
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways, which could be further explored through molecular docking studies.
Study on Indole Derivatives
A study published in December 2022 investigated novel N-methylsulfonyl-indole derivatives for their biological activities, revealing that compounds with similar indole frameworks exhibited significant anti-inflammatory effects and selective antibacterial properties . Such findings support the potential for this compound to exhibit comparable activities.
Cardiovascular Profile Assessment
In another study assessing cardiovascular profiles, biomarkers such as lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) were measured in relation to the anti-inflammatory effects of indole derivatives . This type of evaluation could be beneficial in determining the safety profile of this compound in potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and related indole-oxoacetamides:
Physicochemical Properties
- Solubility : The morpholine ring in the target compound and improves water solubility compared to lipophilic substituents (e.g., bromopropyl in ). A morpholine-containing derivative in showed moderate solubility (54.9 µg/mL at pH 7.4).
- Melting Points : Derivatives with polar groups (e.g., 1d: 218–220°C ) exhibit higher melting points than those with alkyl chains. The target’s SMe group may reduce crystallinity slightly compared to OMe analogues.
Key Advantages of the Target Compound
- Balanced Lipophilicity : The morpholine ring offsets the lipophilic SMe group, optimizing membrane permeability and solubility.
- Structural Uniqueness : Combines morpholine (solubility) and SMe (metabolic stability) in one scaffold, distinguishing it from analogues with thiophene, pyrazole, or nitro substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
